molecular formula C4H10FN B13166321 (2-Fluoroethyl)dimethylamine

(2-Fluoroethyl)dimethylamine

Cat. No.: B13166321
M. Wt: 91.13 g/mol
InChI Key: JUJFZZAZRUJOBU-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)dimethylamine is an organic compound with the molecular formula C4H10FN It is a secondary amine where the nitrogen atom is bonded to two methyl groups and one 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluoroethyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a dehydrating agent. The reaction typically proceeds as follows:

    Reaction with 2-Fluoroethanol: Dimethylamine reacts with 2-fluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The continuous flow process allows for efficient production and easy scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoroethyl)dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)dimethylamine involves its interaction with molecular targets through its amine and fluoroethyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler secondary amine with two methyl groups.

    2-Fluoroethylamine: A primary amine with a 2-fluoroethyl group.

    N,N-Dimethyl-2-fluoroethylamine: A tertiary amine with similar structural features.

Uniqueness

(2-Fluoroethyl)dimethylamine is unique due to the presence of both dimethylamine and 2-fluoroethyl groups. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H10FN

Molecular Weight

91.13 g/mol

IUPAC Name

2-fluoro-N,N-dimethylethanamine

InChI

InChI=1S/C4H10FN/c1-6(2)4-3-5/h3-4H2,1-2H3

InChI Key

JUJFZZAZRUJOBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCF

Origin of Product

United States

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